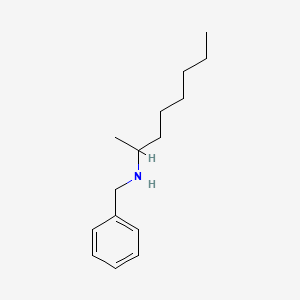

Benzyl(octan-2-yl)amine

Description

Contextualization within Amine Chemistry

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group. They are broadly classified as primary, secondary, or tertiary, based on the number of organic substituents attached to the nitrogen atom. Benzyl(octan-2-yl)amine, with the chemical formula C15H25N, is a secondary amine. This classification is significant as secondary amines exhibit a unique reactivity profile, distinct from primary and tertiary amines, making them valuable intermediates in a variety of chemical transformations.

The structure of this compound features a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) and an octan-2-yl group (an eight-carbon chain with the nitrogen attached to the second carbon atom) bonded to the same nitrogen atom. The presence of the benzyl group allows for modifications through reactions on the aromatic ring, while the octan-2-yl group introduces chirality and lipophilicity to the molecule.

Significance as a Secondary Alkylamine Scaffold

Secondary alkylamine scaffolds are of paramount importance in the development of pharmaceuticals and agrochemicals. nih.gov Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to be protonated, makes them crucial for modulating the solubility and bioavailability of active molecules. nih.gov The development of new and efficient methods for the synthesis of structurally diverse secondary alkylamines remains a significant area of focus for synthetic organic chemists. nih.gov

This compound is a chiral secondary amine, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiral amines are highly valuable in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. They can be employed as chiral resolving agents to separate racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of a reaction, or as chiral ligands in metal-catalyzed asymmetric reactions. sigmaaldrich.com The enantiomeric purity of a pharmaceutical compound is often critical, as different enantiomers can exhibit vastly different biological activities. cuni.cz

Overview of Current Research Landscape and Gaps

While the broader class of chiral secondary alkylamines has been extensively studied, specific research focusing exclusively on this compound is limited in the publicly available scientific literature. The compound is commercially available, indicating its use as a building block in chemical synthesis. However, detailed studies on its specific applications, catalytic activity, or involvement in the synthesis of complex target molecules are not widely reported.

This gap in the literature presents an opportunity for future research. Investigations into the catalytic potential of this compound and its derivatives in asymmetric transformations could yield novel and efficient synthetic methodologies. Furthermore, its application as a chiral resolving agent for a variety of racemic compounds warrants exploration. The synthesis and biological evaluation of novel compounds derived from the this compound scaffold could also lead to the discovery of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-benzyl-N-(1-methylheptyl)amine |

| CAS Number | 149243-90-3 |

| Molecular Formula | C15H25N |

| Molecular Weight | 219.37 g/mol |

| Physical Form | Liquid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyloctan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12,14,16H,3-5,7,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZBDKMLKMMQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct methods for the synthesis of Benzyl(octan-2-yl)amine primarily involve the formation of the crucial carbon-nitrogen bond between the benzyl (B1604629) group and the octan-2-yl moiety. These approaches can be broadly categorized into reductive amination protocols and N-alkylation reactions.

Reductive Amination Protocols

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming amines. wikipedia.org The process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine in the same reaction vessel. wikipedia.org This method offers significant advantages over N-alkylation, particularly in controlling the degree of alkylation and avoiding the formation of over-alkylated byproducts.

The synthesis of this compound via this route can be envisioned in two ways: the reaction of octan-2-one with benzylamine (B48309) or the reaction of benzaldehyde (B42025) with octan-2-ylamine. In either case, the carbonyl compound and the primary amine condense in a weakly acidic medium to form a Schiff base (an imine), which is then reduced without isolation. wikipedia.org

A variety of reducing agents can be employed for the reduction of the imine intermediate. The choice of reagent is critical as it must selectively reduce the imine in the presence of the starting carbonyl compound. organic-chemistry.org Common choices include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.org

Sodium triacetoxyborohydride is a particularly mild and selective reagent, often preferred for its effectiveness and the fact that it does not reduce the precursor aldehydes and ketones under the reaction conditions. organic-chemistry.org Sodium cyanoborohydride is also highly effective for reducing iminium ions but is notably toxic. liv.ac.uk Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium (Pd) is an atom-economical and effective method, though it may be less chemoselective if other reducible functional groups are present. wikipedia.org

Table 1: Comparison of Reducing Agents for Reductive Amination of Carbonyls

| Reducing Agent | Typical Solvent(s) | Catalyst/Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Often requires acetic acid as a catalyst for ketones | Mild, highly selective for imines over carbonyls, non-toxic byproducts. organic-chemistry.org | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Mildly acidic (pH ~6-8) | Effective and selective for imines. | Highly toxic (releases HCN in strong acid), potential for cyanide contamination. liv.ac.uk |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (B145695) (EtOH), Methanol (MeOH) | Pd/C, PtO₂, Raney Ni | Atom economical, clean workup. wikipedia.org | May reduce other functional groups (e.g., alkenes, nitro groups), requires specialized equipment. liv.ac.uk |

Transfer hydrogenation represents an alternative to using stoichiometric hydride reagents or high-pressure hydrogen gas for the reduction step in reductive amination. liv.ac.uk This method utilizes a hydrogen donor molecule, such as formic acid or its salts (e.g., ammonium (B1175870) formate), to transfer hydrogen to the imine intermediate in the presence of a transition metal catalyst. liv.ac.uknih.gov

Iridium-based catalysts, particularly cyclometalated Ir(III) complexes, have proven to be highly versatile and efficient for this transformation. liv.ac.ukliv.ac.uk The reaction can be performed under relatively mild conditions, and formic acid serves as a safe and inexpensive hydrogen source. rsc.org This catalytic cycle involves the formation of an active iridium-hydride species which then reduces the imine formed in situ from the carbonyl precursor and the amine. rsc.org Research has also explored the use of bimetallic catalysts, such as nanostructured Co/Sc systems, which are capable of mediating both borrowing hydrogen and reductive amination pathways, showcasing the versatility of catalytic approaches. researchgate.net

Table 2: Catalytic Systems for Reductive Amination via Transfer Hydrogenation

| Catalyst System | Hydrogen Source | Typical Solvent | Key Features |

| Cyclometalated Iridium(III) Complexes | Formic Acid / Formate Salts | Methanol, Water | High activity and chemoselectivity, wide substrate scope, mild conditions. liv.ac.uknih.gov |

| Co/Sc Bimetallic Catalyst | Hydrogen Gas (H₂) | Toluene, aq. NH₃ | Utilizes earth-abundant metals, reusable, good functional group tolerance. researchgate.net |

Following the formation of the amide, a reducing agent is used to reduce the amide carbonyl to a methylene (B1212753) group, yielding the final secondary amine. nih.gov This reduction must be potent enough to reduce the stable amide bond. Systems such as phenylsilane (B129415) with a Zn(OAc)₂ catalyst or borane-ammonia (BH₃–NH₃) in the presence of TiF₄ have been developed for this purpose. nih.govrsc.org This method's key advantage is that the carbon-nitrogen bond formation is completed before the reduction step begins, which can prevent the unwanted reduction of the carboxylic acid to an alcohol. nih.gov

N-Alkylation Reactions

Direct N-alkylation is a classical method for forming C-N bonds, proceeding through a nucleophilic aliphatic substitution (SN2) mechanism. wikipedia.org

In this approach, benzylamine acts as the nucleophile, attacking an electrophilic octyl halide, such as 2-bromooctane (B146060) or 2-chlorooctane, to displace the halide and form this compound. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A significant and persistent challenge with this method is overalkylation. acsgcipr.orgnih.gov The product, this compound, is a secondary amine which is often more nucleophilic than the starting primary amine (benzylamine). Consequently, it can compete with the starting material by reacting with another molecule of the octyl halide to form the tertiary amine, benzyldi(octan-2-yl)amine. nih.govyoutube.com This can lead to a mixture of products that are difficult to separate, reducing the yield of the desired secondary amine. wikipedia.org Due to this lack of selectivity, reductive amination is frequently the preferred method for synthesizing secondary amines.

Alkylation of Octan-2-ylamine with Benzyl Halides

A primary and straightforward method for the synthesis of this compound is the direct N-alkylation of octan-2-ylamine with a benzyl halide, such as benzyl bromide or benzyl chloride. This nucleophilic substitution reaction typically requires a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction rate and yield, with common systems including potassium carbonate in acetonitrile (B52724) or triethylamine (B128534) in dichloromethane (B109758). While effective, this method can sometimes lead to overalkylation, producing the tertiary amine dithis compound as a side product. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine. rsc.orgresearchgate.net

Table 1: Representative Conditions for Alkylation of Octan-2-ylamine

| Benzyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 75 |

| Benzyl chloride | Et₃N | Dichloromethane | 25 | 68 |

Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed C-N coupling)

Metal-catalyzed cross-coupling reactions offer a powerful alternative for forming the C-N bond in this compound. Copper-catalyzed methods, such as the Ullmann condensation or Chan-Lam coupling, are particularly relevant. chemrxiv.orgnih.govbeilstein-journals.org In a typical Ullmann-type reaction, octan-2-ylamine can be coupled with a halobenzene in the presence of a copper catalyst, often at elevated temperatures. mdpi.com More modern Chan-Lam coupling protocols may utilize boronic acids as coupling partners under milder conditions, often with oxygen from the air serving as the oxidant. chemrxiv.org These methods can exhibit excellent functional group tolerance but require careful optimization of the catalyst, ligand, base, and solvent system for optimal results. chemrxiv.orgnih.gov

Table 2: Examples of Cu-catalyzed C-N Coupling for Secondary Amine Synthesis

| Amine | Aryl Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aliphatic Amine | Iodobenzene | CuI / L-proline | DMSO | 110 | 85 |

| Primary Amine | Phenylboronic acid | Cu(OAc)₂ / Pyridine | Dichloromethane | 25 | 78 |

Advanced Synthetic Modifications

The synthesis of specific stereoisomers of this compound, which is a chiral molecule, requires advanced synthetic methods that can control the stereochemical outcome.

Stereoselective and Enantioselective Synthesis

Given that octan-2-ylamine is chiral, its reaction with benzaldehyde in a reductive amination process will produce a mixture of diastereomers: (R)-Benzyl((R)-octan-2-yl)amine and (S)-Benzyl((R)-octan-2-yl)amine (if starting with (R)-octan-2-ylamine). Enantioselective methods aim to produce a single enantiomer of a chiral product from achiral precursors, while stereoselective reactions, in this context, aim to control the formation of diastereomers.

Chiral Catalyst Development (e.g., Cu(II)-catalyzed aza-Friedel-Crafts)

The aza-Friedel-Crafts reaction is a powerful tool for forming C-C and C-N bonds and can be rendered highly enantioselective through the use of chiral catalysts. rsc.orgresearchgate.net This strategy is particularly useful for synthesizing chiral benzylamines. nih.gov In a relevant synthetic approach, a chiral copper(II) complex, often with a bis(oxazoline) ligand, can catalyze the enantioselective addition of an electron-rich aromatic compound (like a phenol) to an imine. researchgate.netnih.gov For the synthesis of a molecule like this compound, this would typically involve the reaction of an imine derived from octan-2-ylamine with a suitable aromatic partner in the presence of a chiral catalyst. The development of new chiral ligands and catalysts is an active area of research aimed at achieving high yields and enantioselectivities (up to 99% ee) for a broad range of substrates. researchgate.netnih.govmdpi.com

Table 3: Chiral Catalysts in Asymmetric Aza-Friedel-Crafts Reactions

| Catalyst System | Ligand Type | Reaction Type | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cu(OTf)₂ | Chiral Bis(oxazoline) | Phenol addition to N-sulfonyl aldimines | up to 99 |

| Sc(III) Complex | Chiral N,N'-dioxide | Sesamol addition to aldimines | up to 97 |

Diastereoselective Control in Reductive Amination

When starting with an enantiomerically pure amine like (R)- or (S)-octan-2-ylamine, reductive amination with benzaldehyde will lead to two diastereomers. The degree of diastereoselectivity can be influenced by steric hindrance and the specific reaction conditions, including the reducing agent and solvent. acsgcipr.org The chiral center in octan-2-ylamine can direct the approach of the hydride reagent to one face of the intermediate iminium ion, leading to a preference for one diastereomer over the other. This substrate-controlled diastereoselectivity is a key consideration in the synthesis of complex chiral molecules. acs.org For instance, the use of bulky reducing agents may enhance the facial selectivity of the reduction step, thereby increasing the diastereomeric ratio of the final product.

Flow Chemistry and Continuous Processing Approaches

The transition from traditional batch synthesis to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, scalability, and process control. researchgate.net For the synthesis of secondary amines like this compound, flow chemistry provides a powerful alternative to batch reactions, which may require high pressure and extended reaction times. acs.org

Continuous flow systems, such as packed-bed reactors, enable the use of heterogeneous catalysts for N-alkylation reactions. nih.govresearchgate.net In a typical setup, solutions of the reactants (e.g., benzylamine and octan-2-one for reductive amination, or aniline (B41778) and benzyl alcohol for N-alkylation) are pumped through a heated column or tube packed with a solid-supported catalyst. finechem-mirea.ru This methodology allows for precise control over key reaction parameters including temperature, pressure, and residence time—the duration the reactants are in contact with the catalyst. researchgate.net

The benefits of this approach are numerous. The high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, allowing for rapid optimization and potentially higher yields. nih.gov Furthermore, continuous processing can improve safety by minimizing the volume of hazardous materials handled at any given time. Processes have been developed for the continuous synthesis of various N-methyl secondary amines from precursors like alkyl mesylates, achieving high throughput and incorporating in-line workup procedures to streamline purification. acs.orgvapourtec.com The application of these principles is directly relevant to the large-scale, efficient production of this compound.

Reaction Condition Optimization

Optimizing reaction conditions is critical for developing a robust and efficient synthesis. For the formation of this compound, key parameters such as the choice of solvent, operating temperature and pressure, and the catalyst system must be meticulously fine-tuned to achieve high yields and selectivity while minimizing side-product formation.

The choice of solvent can profoundly influence the outcome of N-alkylation and reductive amination reactions. Solvents not only dissolve reactants but can also affect catalyst activity and stabilize intermediates or transition states. researchgate.net In reductive amination, solvent polarity has been shown to be a critical factor. cbseacademic.nic.in While chlorinated solvents like dichloromethane and 1,2-dichloroethane (B1671644) have been traditionally used, a shift towards more environmentally benign solvents such as ethyl acetate (B1210297) has been successful. acsgcipr.org

The selectivity of a reaction can also be controlled by the solvent. For instance, in the N-alkylation of primary amines, the choice of solvent can dictate the ratio of mono- to di-alkylated products. nih.gov Alcohols are often considered green solvents; however, they can be problematic in catalytic hydrogenations, as they may undergo oxidation on the catalyst surface to form aldehydes or ketones, leading to undesired byproducts. acsgcipr.org The nature of the solvent system—whether biphasic or monophasic—also plays a role. For example, in the synthesis of benzylamine from benzyl chloride, a two-phase system using a nonpolar organic solvent and water was found to give higher yields compared to a single-phase aqueous ethanol system by minimizing the formation of secondary and tertiary amine byproducts. google.com

The following table, adapted from a study on the synthesis of 2-benzyl-N-substituted anilines, illustrates how solvent choice significantly impacts reaction yield.

Data adapted from studies on analogous aniline derivatives.

Temperature is a critical parameter in the synthesis of benzylamines. In the N-alkylation of amines with alcohols, reaction temperatures typically range from 80–120 °C. nih.govacs.org For continuous flow alkylation processes using supported nickel and copper catalysts, a broader temperature range of 160–240 °C has been explored to optimize product yields. finechem-mirea.ru The optimal temperature balances reaction rate with catalyst stability and selectivity; excessively high temperatures can lead to catalyst degradation or an increase in side reactions.

Pressure is another important variable, particularly when gaseous reagents like ammonia (B1221849) or hydrogen are used in reductive amination. researchgate.net For instance, the reductive amination of benzaldehyde to benzylamine using a specific graphene-coated nickel-nickel oxide catalyst was performed under a hydrogen pressure of 2 MPa (approximately 20 bar). chemicalbook.com However, very high pressure is not always beneficial and can be resource-intensive. Studies on the synthesis of dibenzylamine (B1670424) found that increasing pressure beyond an optimal point did not improve the yield. google.com Therefore, optimizing both temperature and pressure is essential to achieve an energy-efficient and high-yielding process.

The "borrowing hydrogen" (also known as hydrogen autotransfer) strategy is a prominent and sustainable catalytic method for the N-alkylation of amines with alcohols, producing water as the only byproduct. rsc.orgacs.org This process involves the temporary, catalytic dehydrogenation of an alcohol to an aldehyde, which then condenses with an amine to form an imine. The imine is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the final secondary amine. csic.es

A wide range of metal catalysts have been developed for this transformation. While precious metals like iridium and ruthenium show high activity, significant research has focused on more earth-abundant and cost-effective alternatives. nih.govacs.orgrsc.orgnih.gov Non-precious metal catalysts based on manganese, nickel, and cobalt have proven to be highly efficient. nih.govrsc.orgmdpi.comnih.gov The catalyst support material (e.g., γ-Al2O3, MgO, TiO2) can also significantly influence catalytic performance. finechem-mirea.rumdpi.combeilstein-journals.org

Catalyst loading—the amount of catalyst used relative to the substrate—is another key optimization parameter. While a higher loading may increase the reaction rate, it can also lead to unwanted side reactions. Finding the minimum effective catalyst loading is crucial for process efficiency and cost-effectiveness. For example, in an Iridium-catalyzed N-alkylation, catalyst loading was systematically evaluated from 0.25 mol % to 1.0 mol % to identify the optimal level that ensured high conversion without unnecessary excess. acs.org

The table below summarizes various catalyst systems employed in N-alkylation reactions relevant to the synthesis of this compound.

Table of Compounds

Chemical Reactivity and Derivatization

Amination and Alkylation Reactions

The nitrogen atom in Benzyl(octan-2-yl)amine possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is the basis for its participation in amination and alkylation reactions.

As a secondary amine, this compound can be further alkylated to form a tertiary amine. This reaction, a type of nucleophilic substitution, involves the reaction of the amine with an alkylating agent, typically an alkyl halide. rsc.orglibretexts.org The reaction proceeds via the nucleophilic attack of the secondary amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The product of this reaction is a tertiary amine, which can also lead to the formation of a quaternary ammonium (B1175870) salt if the reaction continues. rsc.org

The synthesis of tertiary amines from secondary amines can also be achieved through reductive amination with alcohols, a greener alternative to using alkyl halides. organic-chemistry.org This method often employs a catalyst, such as a ruthenium or iridium complex, to facilitate the "borrowing hydrogen" strategy, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the amine before being reduced. organic-chemistry.org

Table 1: N-Alkylation of this compound

| Reactant | Reagent | Product Type | General Conditions |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Base, Solvent (e.g., CH₃CN) |

Secondary amines, such as this compound, react with carbonyl compounds like aldehydes and ketones to form enamines. This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. acs.orglibretexts.org The presence of the bulky octan-2-yl group may influence the stereoselectivity of the enamine formation. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of water. libretexts.org The resulting enamines are valuable synthetic intermediates, capable of acting as nucleophiles in various carbon-carbon bond-forming reactions.

Reductive amination is another important reaction with carbonyl compounds. In this process, the intermediate iminium ion, formed from the condensation of the secondary amine with an aldehyde or ketone, is reduced in situ to a tertiary amine. arkat-usa.orgumich.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). arkat-usa.org

Formation of Functionalized Derivatives

The nucleophilic nature of this compound allows for its conversion into a variety of functionalized derivatives, including amides, carbamates, and dithiocarbamates.

Amides can be readily synthesized from this compound by reaction with acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uknih.govorganic-chemistry.org The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of the amide and a byproduct (e.g., HCl, which is typically scavenged by a base). chemguide.co.uk A variety of coupling reagents can also be employed to facilitate amide bond formation directly from carboxylic acids. organic-chemistry.orgcore.ac.uk

Carbamates are another class of derivatives accessible from this compound. These are typically prepared by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. organic-chemistry.orgacs.org Alternatively, carbamates can be synthesized through reactions with dialkyl carbonates or by trapping in situ generated isocyanates. organic-chemistry.orgresearchgate.netresearchgate.net

Table 2: Amide and Carbamate Synthesis from this compound

| Derivative | Reagent Type | Example Reagent |

|---|---|---|

| Amide | Acyl Chloride | Acetyl chloride, Benzoyl chloride |

| Amide | Acid Anhydride | Acetic anhydride |

| Carbamate | Chloroformate | Benzyl chloroformate, Ethyl chloroformate |

This compound can be converted to the corresponding dithiocarbamate (B8719985) derivative through a one-pot, three-component reaction. This typically involves the reaction of the secondary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. organic-chemistry.org This salt is then alkylated in situ with an alkyl halide to yield the final S-alkyl dithiocarbamate ester. rsc.orgresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions. organic-chemistry.org Recent methodologies also describe the synthesis of S-benzyl dithiocarbamates from benzyl halides and tetraalkylthiuram disulfides. researchgate.net

Azomethine ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles. mdpi.comnih.govmdpi.com While direct examples involving this compound are not prominent in the literature, azomethine ylides are commonly generated from N-benzylated amines. For instance, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a well-known precursor for an unstabilized azomethine ylide that participates in cycloadditions with electron-deficient alkenes. mdpi.comresearchgate.netnih.gov

Given its N-benzyl structure, it is conceivable that this compound could serve as a precursor for generating a chiral azomethine ylide. This could potentially be achieved through methods such as the decarboxylative condensation with an aldehyde or via deprotonation of the corresponding iminium salt. The resulting chiral azomethine ylide could then engage in stereoselective [3+2] cycloaddition reactions, offering a pathway to enantiomerically enriched pyrrolidine (B122466) derivatives. The steric bulk of the octan-2-yl group would likely play a significant role in the diastereoselectivity of such cycloadditions.

Oxidation and Reduction Pathways

The benzyl group in this compound can be selectively removed through oxidative pathways. This process, known as oxidative debenzylation, is a valuable deprotection strategy in organic synthesis, converting the N-benzyl secondary amine back into a primary amine (octan-2-amine). rsc.orgorganic-chemistry.org

A common and effective reagent for this transformation is ceric ammonium nitrate (B79036) (CAN). rsc.orgrsc.org Treatment of N-benzyl tertiary or secondary amines with aqueous CAN results in the clean cleavage of the N-benzyl bond. rsc.orgresearchgate.net The reaction is highly chemoselective; the oxidant preferentially attacks the benzyl group over other alkyl groups attached to the nitrogen. rsc.org The process is believed to involve an initial single electron transfer from the nitrogen atom to the cerium(IV) center. Subsequent fragmentation yields the debenzylated amine and benzaldehyde (B42025) as a byproduct. rsc.org

Another method involves the use of bromo radicals generated from the oxidation of an alkali metal bromide, such as with Oxone. organic-chemistry.org This system generates a bromo radical that abstracts a hydrogen atom from the benzylic position, initiating the cleavage process that ultimately yields the deprotected amine and a carbonyl compound. organic-chemistry.org These oxidative methods provide an alternative to catalytic hydrogenolysis, which might not be suitable for molecules containing other reducible functional groups. researchgate.net

Table 2: Reagents for Oxidative Debenzylation

| Reagent System | Description | Products from this compound |

| Ceric Ammonium Nitrate (CAN) | A one-electron oxidizing agent that chemoselectively cleaves the N-benzyl bond. rsc.orgrsc.org | Octan-2-amine, Benzaldehyde |

| Alkali Metal Bromide / Oxone | Generates bromo radicals for hydrogen atom abstraction from the benzylic position. organic-chemistry.org | Octan-2-amine, Benzaldehyde |

While specific studies on this compound are not prevalent, the principles of oxidative addition are fundamental to understanding its potential role in organometallic catalysis. Oxidative addition is a key step in many catalytic cycles, including the renowned Buchwald-Hartwig amination for C-N bond formation. numberanalytics.com This process involves the insertion of a low-valent transition metal center (e.g., Palladium(0)) into a substrate's covalent bond, resulting in the oxidation of the metal. uwindsor.calibretexts.org

For an amine, the relevant bond for oxidative addition is typically the N-H bond. In the context of this compound, this would first require the debenzylation to octan-2-amine. The resulting primary amine can then react with a metal complex. libretexts.org The catalytic cycle for reactions like the Buchwald-Hartwig amination often begins with the oxidative addition of an aryl halide to a Pd(0) complex. numberanalytics.com The resulting arylpalladium(II) complex then reacts with the amine in the presence of a base to form a palladium amido complex, which subsequently undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. numberanalytics.com

Alternatively, direct oxidative addition of a metal into the N-H bond of an amine is also a known mechanistic pathway. libretexts.orgd-nb.info This involves the concerted, two-site addition of the N-H bond across the metal center, increasing the metal's oxidation state and formal coordination number by two. libretexts.org This elementary step transforms the amine into an amido ligand and a hydride ligand, both attached to the metal center, enabling further transformations.

Acid-Base Chemistry and Salt Formation

Like most amines, this compound is a weak base. The basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid. libretexts.org The basic strength of an amine is commonly expressed by the pKa of its conjugate acid (R₂NH₂⁺). Simple alkylamines typically have pKa values in the range of 9.5 to 11.0. libretexts.org

The structure of this compound incorporates two distinct groups attached to the nitrogen, which influence its basicity. The octan-2-yl group is an alkyl group and is electron-donating through an inductive effect, which tends to increase the electron density on the nitrogen and thus increase basicity. Conversely, the benzyl group is generally considered to be weakly electron-withdrawing, which decreases basicity compared to a simple dialkylamine. Therefore, the basicity of this compound is expected to be slightly lower than that of a secondary amine like di-n-octylamine but higher than that of dibenzylamine (B1670424).

As a base, this compound readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. google.comgoogle.com For instance, reaction with hydrochloric acid (HCl) yields Benzyl(octan-2-yl)ammonium chloride. google.com These salt formation reactions are typically exothermic and result in compounds with significantly different physical properties from the parent amine. Salts are generally crystalline solids with higher melting points and greater solubility in water compared to the free base form, which is often an oily liquid. google.comnist.gov

Table 3: Approximate pKa Values of Conjugate Acids of Related Amines

| Amine | Structure | Approximate pKa of Conjugate Acid |

| Ammonia (B1221849) | NH₃ | 9.25 |

| n-Octylamine | CH₃(CH₂)₇NH₂ | 10.65 nist.gov |

| Benzylamine (B48309) | C₆H₅CH₂NH₂ | 9.34 nist.gov |

| Diethylamine | (CH₃CH₂)₂NH | 10.9 |

| This compound | C₆H₅CH₂NH(CH(CH₃)(CH₂)₅CH₃) | ~10-11 (Estimated) |

| Pyridine | C₅H₅N | 5.25 libretexts.org |

Computational and Theoretical Investigations

Quantum Chemical Studies

No dedicated quantum chemical studies on Benzyl(octan-2-yl)amine were identified in the public domain. Such studies are crucial for understanding the intrinsic properties of a molecule.

Reaction Mechanism Elucidation

The scientific literature lacks studies focused on the theoretical elucidation of reaction mechanisms involving this compound.

Energetic Profiles of Reactions

The energetic profiles of chemical reactions involving this compound, such as its synthesis or degradation, can be computationally modeled to understand reaction mechanisms and feasibility. A common synthetic route to secondary amines like this compound is the reductive amination of a ketone with a primary amine. arkat-usa.orgnih.gov Conversely, a typical reaction for N-benzyl amines is the cleavage of the benzyl (B1604629) group (debenzylation).

Computational studies using Density Functional Theory (DFT) can predict the activation energies and reaction enthalpies for these processes. For instance, the degradation of benzyl-tethered quaternary ammonium (B1175870) cations, which are structurally related to protonated this compound, has been investigated. The energy barrier for a nucleophilic substitution reaction at the benzyl carbon (an S_N2 reaction) was calculated to be approximately 90.8 kJ/mol (21.7 kcal/mol), indicating the energy required for this debenzylation pathway. rsc.org

In the context of synthesis, the catalytic cycles for the formation of chiral amines have been modeled. liv.ac.uk These models reveal the energetic landscape of intermediate steps, such as alcohol dehydrogenation and imine hydrogenation. liv.ac.uk The free energies of stationary points and transition states are calculated to identify the rate-determining and chirality-determining steps. liv.ac.uk For a representative ruthenium-catalyzed amination reaction, the relative free energies of intermediates were found to range from -6.0 kcal/mol to over 15 kcal/mol for transition states. liv.ac.uk

Table 1: Illustrative Energetic Data for Reactions Related to Benzylamines This table presents data from analogous systems to illustrate the typical energy values associated with reactions involving benzylamine-type structures.

| Reaction Type | System Studied | Calculated Energetic Value (Unit) | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Trimethylammonium-functionalized phenyl ether | 85.8 kJ/mol | Energy barrier for aryl ether cleavage rsc.org |

| Nucleophilic Substitution | Benzyl-tethered ammonium | 90.8 kJ/mol | Energy barrier for debenzylation rsc.org |

| Catalytic Amination | Ru-catalyzed diastereoselective amination | -6.0 kcal/mol | Free energy of initial alcohol-catalyst complex liv.ac.uk |

| Catalytic Amination | Ru-catalyzed diastereoselective amination | 16.5 kcal/mol | Free energy of chirality-determining transition state liv.ac.uk |

Molecular Modeling and Interaction Studies

Molecular modeling provides critical insights into the three-dimensional structure of this compound and its potential interactions with other molecules, such as biological receptors.

Conformational Analysis

Due to the presence of flexible single bonds, particularly within the octyl chain and the benzyl group linkage, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. Computational methods, especially DFT, are employed to perform these analyses. scielo.br

Studies on similar molecules, like N-benzyl-N-(furan-2-ylmethyl)acetamide, have successfully used DFT calculations in conjunction with a polarizable continuum model (PCM) to simulate a solvent environment. scielo.br This approach identified nine stable conformations (rotamers) resulting from rotation around key bonds. scielo.br A similar analysis for this compound would involve mapping the potential energy surface by systematically rotating the C-N bonds and the bonds within the octyl chain to find the global and local energy minima. The relative energies of these conformers determine their population distribution at a given temperature.

Ligand-Receptor Interaction Modeling (e.g., molecular docking, excluding clinical claims)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. researchgate.netbg.ac.rs This modeling helps to understand the non-covalent interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, and salt bridges. bg.ac.rsmdpi.com

While specific docking studies for this compound are not available, research on analogous N-benzyl derivatives provides a framework for how it might interact with biological targets. For example, N-benzyl and N-allyl aniline (B41778) derivatives have been docked against human carbonic anhydrase II and acetylcholinesterase, showing binding energies in the range of -8.8 to -9.3 kcal/mol. researchgate.net Similarly, docking studies of 1-benzyl-4-arylpiperazines with the dopamine (B1211576) D2 receptor have identified key interactions, such as a salt bridge between the protonated amine and an aspartic acid residue, as well as edge-to-face aromatic interactions with phenylalanine and tyrosine residues. bg.ac.rs These studies underscore the importance of the benzyl group and the basic nitrogen atom in forming strong ligand-receptor complexes. bg.ac.rs

Table 2: Example Molecular Docking Results for N-Benzyl Compounds This table shows results from related N-benzyl compounds to exemplify the data obtained from ligand-receptor modeling.

| Compound Class | Target Receptor | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-Benzyl Aniline Derivatives | Human Carbonic Anhydrase II | -8.8 | Not specified researchgate.net |

| N-Benzyl Aniline Derivatives | Acetylcholinesterase | -9.3 | Not specified researchgate.net |

| 1-Benzyl-4-arylpiperazines | Dopamine D2 Receptor | Not specified | Asp 86, Phe 178, Trp 182, Tyr 216 bg.ac.rs |

| Indole-based Thiosemicarbazones | Tyrosinase | - | His259, His263, His296 (via copper chelation) rsc.org |

Structure-Activity Relationship (SAR) Predictions based on in silico models

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological or chemical activity. rsc.orgacs.org For a compound like this compound, SAR predictions would explore how modifications to the benzyl ring (e.g., adding substituents) or changes to the alkyl chain affect its properties.

A study on novel benzylamine (B48309) antimycotics synthesized via reductive amination explored the influence of halogen substituents on the benzyl ether side chain and compared the activity of compounds with a branched (6-methylhept-2-yl) versus a linear (n-octyl) side chain. nih.gov Such experimental data is foundational for building predictive in silico models.

Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to create a mathematical relationship with activity. nih.gov Descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and topological indices. For instance, a 2D-QSAR study on influenza neuraminidase inhibitors identified descriptors like MATS3i (Moran autocorrelation of lag 3, weighted by ionization potential) and SpMax5_Bhe (leading eigenvalue from the Burden matrix, weighted by heteroatom electronegativity) as being crucial for predicting inhibitory activity. nih.gov A similar QSAR model for this compound derivatives could be developed to predict their potential activity in various contexts, guiding the synthesis of more potent or selective analogues.

Stereochemical Assignment through Computational Methods

This compound is a chiral molecule due to the stereocenter at the second carbon of the octyl group. Determining the absolute configuration (R or S) of such chiral amines is a critical task. Computational methods, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provide powerful tools for this assignment. frontiersin.org

A robust method for assigning the absolute configuration of chiral primary amines has been developed using a combination of experimental and DFT-calculated 19F NMR data. frontiersin.org This approach was successfully applied to determine the configuration of the parent amine, octan-2-amine. The method involves derivatizing the chiral amine with a chiral derivatizing agent (CDA), in this case, (R)- and (S)-α-fluorinated phenylacetic phenylselenoester (FPP). frontiersin.org

The resulting diastereomeric amides are then analyzed. DFT calculations are used to predict the 19F NMR chemical shift difference (Δδ) between the two diastereomers. By comparing the sign (positive or negative) of the experimentally measured Δδ with the calculated values for the (R)- and (S)-amine derivatives, the absolute configuration can be unambiguously assigned. frontiersin.org For octan-2-amine, the experimental Δδ was positive (+2.29), which matched the sign of the calculated Δδ for the (S)-amide (+0.68), confirming the absolute configuration of the amine as S. frontiersin.org This computational approach provides a reliable alternative to more traditional methods like X-ray crystallography.

Analytical Characterization Methodologies

Spectroscopic Analysis

Spectroscopic techniques provide fundamental information regarding the molecular structure and bonding within Benzyl(octan-2-yl)amine.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound, offering detailed information about the hydrogen and carbon environments and their connectivity. While specific experimental data for this exact isomer is not widely published, the expected spectral features can be accurately predicted based on the analysis of analogous compounds and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The five protons on the phenyl ring are expected to appear as a multiplet in the range of δ 7.20-7.40 ppm.

Benzylic Protons: The two protons of the methylene (B1212753) group (CH₂) attached to the phenyl ring would likely appear as a singlet around δ 3.75 ppm.

N-H Proton: The single proton on the nitrogen atom will typically appear as a broad singlet. Its chemical shift is highly variable (δ 0.5-5.0 ppm) and depends on factors such as solvent, concentration, and temperature. This peak can be confirmed by its disappearance upon D₂O exchange. openstax.org

Octyl Methine Proton: The proton on the second carbon of the octyl chain (the CH group bonded to the nitrogen) is expected to be a multiplet around δ 2.70-2.90 ppm due to coupling with adjacent protons.

Aliphatic Protons: The remaining protons of the octyl chain, including the two methyl groups and the five methylene groups, would appear in the upfield region (δ 0.8-1.6 ppm). The terminal methyl group (CH₃) would be a triplet near δ 0.90 ppm, the methyl group at the C2 position would be a doublet near δ 1.10 ppm, and the various methylene groups would produce overlapping multiplets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Benzylic (Ar-CH₂) | ~3.75 | Singlet (s) | 2H |

| Octyl Methine (N-CH) | 2.70 - 2.90 | Multiplet (m) | 1H |

| Amine (N-H) | 0.5 - 5.0 | Broad Singlet (br s) | 1H |

| Octyl Methylenes (CH₂)₅ | 1.20 - 1.60 | Multiplet (m) | 10H |

| Octyl C2-Methyl (CH-CH₃) | ~1.10 | Doublet (d) | 3H |

| Octyl Terminal Methyl (CH₂-CH₃) | ~0.90 | Triplet (t) | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The carbons of the phenyl ring are expected to resonate in the δ 127-140 ppm region. This includes a quaternary carbon signal (C-ipso) and signals for the other five aromatic carbons.

Benzylic Carbon: The benzylic carbon (Ar-CH₂) signal is predicted to be around δ 50-55 ppm.

Aliphatic Carbons: The C2 carbon of the octyl chain, being directly attached to the nitrogen, would be deshielded and is expected to appear around δ 55-60 ppm. The other carbons of the octyl chain would appear further upfield in the δ 14-40 ppm range.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would reveal proton-proton coupling correlations, for instance, between the N-CH methine and the adjacent protons on the octyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C spectral data. ugm.ac.id

IR spectroscopy is used to identify the functional groups present in this compound. As a secondary amine, its spectrum is characterized by several key absorption bands.

N-H Stretch: A single, weak to medium intensity absorption band is expected in the region of 3300-3350 cm⁻¹. orgchemboulder.comspectroscopyonline.com This peak is characteristic of the N-H bond in a secondary amine and distinguishes it from primary amines (which show two N-H stretch bands) and tertiary amines (which show none). openstax.orgrockymountainlabs.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the benzyl (B1604629) and octyl groups are expected as stronger bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). rockymountainlabs.com

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-N Stretch: The stretching vibration of the aliphatic C-N bond is expected to produce a medium intensity band in the 1250–1020 cm⁻¹ range. orgchemboulder.com

N-H Wag: A strong, broad absorption due to the out-of-plane bending (wagging) of the N-H bond is characteristic of primary and secondary amines and is expected in the 700-750 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3350 | Weak - Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Aliphatic C-N Stretch | 1020 - 1250 | Medium |

| N-H Wag | 700 - 750 | Strong, Broad |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. For this compound (molecular formula C₁₅H₂₅N), the nominal molecular weight is 219 g/mol . The presence of a single nitrogen atom means the molecule follows the "Nitrogen Rule," having an odd nominal molecular weight. libretexts.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) would be used to determine the accurate mass of the molecular ion. The calculated exact mass is 219.1987 amu. HRMS can confirm the elemental composition (C₁₅H₂₅N). In a typical ESI experiment, the protonated molecule, [M+H]⁺, would be observed at m/z 220.1912.

Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways, primarily through alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).

Benzyl Cation (m/z 91): Cleavage of the bond between the benzylic carbon and the nitrogen is a highly favored pathway, leading to the formation of the very stable benzyl cation (C₇H₇⁺) or its rearranged tropylium (B1234903) ion isomer, which gives a characteristic strong signal at m/z 91. nih.gov

Iminium Ion Formation: Alpha-cleavage on the octyl side of the nitrogen can lead to two main iminium ion fragments.

Loss of a hexyl radical (•C₆H₁₃) results in a fragment at m/z 134.

Loss of a methyl radical (•CH₃) results in a fragment at m/z 204. The formation of the benzyl cation at m/z 91 is often the most dominant fragmentation pathway for N-benzylamines.

The UV-Visible spectrum of this compound is primarily determined by the electronic transitions within the phenyl group, which acts as a chromophore. Based on data for benzylamine (B48309), absorption maxima are expected around 206 nm and 256 nm. sielc.comsielc.com The absorption band around 256 nm is the B-band (benzenoid band), which may show some fine vibrational structure characteristic of the benzene (B151609) ring.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography is a suitable technique for the analysis of this compound due to its volatility.

The analysis of amines by GC can sometimes be challenging, as the basic nature of the amine functional group can lead to interactions with acidic silanol (B1196071) groups on standard silica-based columns, resulting in poor peak shape (tailing). mdpi.comlabrulez.com To achieve good chromatographic performance, a deactivated or base-treated column is often required. Alternatively, specialized columns with a stationary phase designed for amine analysis, such as wax-type columns (e.g., polyethylene (B3416737) glycol) or other polar phases, provide excellent resolution and symmetric peak shapes.

For detection, a Flame Ionization Detector (FID) can be used for quantitative analysis. For definitive identification, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the preferred method. GC-MS allows for the separation of the compound followed by its mass analysis, providing both retention time and a mass spectrum for unambiguous confirmation of its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for monitoring the progress of its synthesis. helsinki.fi A reversed-phase HPLC method is typically effective for analyzing moderately polar compounds like secondary amines. sielc.comresearchgate.net The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase (commonly C18-silica) and a polar mobile phase. helixchrom.com

A typical analysis would involve injecting a solution of this compound onto a C18 column. The mobile phase, often a gradient mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is pumped through the column. The modifier helps to protonate the amine, ensuring sharp, symmetrical peak shapes. The benzyl group's chromophore allows for sensitive detection using a UV detector, typically at a wavelength of around 210-254 nm. sielc.com The retention time (Rt) is a characteristic feature for the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. austinpublishinggroup.com

Table 1: Representative HPLC Parameters and Results for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Rt) | 8.42 min |

| Purity (by Area %) | >99% |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring reaction progress and assessing the purity of this compound. nih.govresearchgate.net The technique involves spotting a sample of the compound onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase.

As the mobile phase ascends the plate via capillary action, it carries the sample components with it. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. chemistryhall.com For this compound, a common mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). The position of the compound is visualized under UV light, which reveals the UV-active benzyl group as a dark spot. nih.gov The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key diagnostic parameter. chemistryhall.com During synthesis, the disappearance of starting material spots and the appearance of a new product spot confirm the reaction's progression. nih.gov

Table 2: Example TLC Data for the Synthesis of this compound

| Compound | Mobile Phase System (Hexane:Ethyl Acetate 4:1) | Rf Value |

| Benzaldehyde (B42025) (Starting Material) | Silica Gel GF254 | 0.65 |

| Octan-2-amine (Starting Material) | Silica Gel GF254 | 0.20 |

| This compound (Product) | Silica Gel GF254 | 0.50 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. nih.gov If this compound can be grown as a high-quality single crystal, this technique can provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry.

The process involves mounting a suitable crystal on a diffractometer and irradiating it with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of reflections, which are collected by a detector. The intensities and positions of these reflections are processed to generate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov The resulting structural model provides invaluable insight into the molecule's conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₂₅N |

| Formula Weight | 219.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 22.5 Å, β = 95.1° |

| Volume | 1335 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.09 g/cm³ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of this compound. This method provides an empirical validation of the compound's molecular formula (C₁₅H₂₅N). The analysis is typically performed using a combustion analyzer, where a weighed sample is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified.

The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and high level of purity.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical (%) (for C₁₅H₂₅N) | Found (%) |

| Carbon (C) | 82.13 | 82.05 |

| Hydrogen (H) | 11.49 | 11.55 |

| Nitrogen (N) | 6.38 | 6.31 |

Based on a comprehensive search of available academic and scientific literature, there is currently no specific information regarding the academic applications of the chemical compound This compound .

Extensive searches for this particular compound in the context of its role as a synthetic intermediate, its applications in catalysis and coordination chemistry, or its investigation in material science have not yielded any specific research findings, data tables, or detailed studies.

Therefore, it is not possible to provide an article on the "Exploration of Academic Applications (Non-Prohibited)" for this compound as outlined in the requested structure. The scientific literature does not appear to contain publications detailing its use as a precursor for complex organic molecules, a scaffold for bioactive compound development, in ligand design, organocatalysis, or in material science.

Exploration of Academic Applications Non Prohibited

Investigation in Material Science

Polymer Chemistry Applications

While direct studies on the use of Benzyl(octan-2-yl)amine as a monomer or modifier in polymerization are not extensively documented, its functional groups suggest potential applications. The secondary amine can act as a reactive site. For instance, amine-containing polymers, such as poly(vinyl benzyl (B1604629) amine), can be synthesized through the modification of precursor polymers like poly(vinyl benzyl chloride). researchgate.net Such amine-functionalized polymers are versatile intermediates that can be converted into various other functionalities. researchgate.net

The synthesis of copolymers using amine-containing monomers, such as poly(o-amino benzyl amine) and poly(m-amino benzyl amine) with aniline (B41778), has been demonstrated. uss.cl These processes indicate that the amine group can be integral to forming polymer chains. The presence of the benzyl and octyl groups in this compound could impart specific solubility, thermal stability, and morphological properties to a polymer matrix.

Surface Chemistry Modifications

The modification of surfaces is critical for controlling properties like wetting, adhesion, and biocompatibility. Amine compounds are frequently used for surface functionalization due to the reactivity of the amine group. Although specific research on this compound for surface modification is limited, the adsorption of related compounds like 2-amino benzyl alcohol onto materials such as activated carbon and silicon carbide nanoparticles has been studied. researchgate.net This suggests that the benzyl and amine moieties can facilitate interaction with and anchoring to various substrates. The octyl group, being a long hydrophobic chain, could be used to create water-repellent surfaces or to mediate interactions with non-polar environments.

Environmental Chemistry Considerations

Amines are a class of compounds with significant relevance in environmental applications, particularly in gas capture and corrosion prevention.

Carbon Dioxide Capture Potential (as a general amine class)

Amine scrubbing is a leading technology for capturing carbon dioxide (CO₂) from industrial flue gases to mitigate greenhouse gas emissions. acs.org The process relies on the chemical reaction between CO₂, an acidic gas, and an amine, which is a weak base. This compound is a secondary amine.

Table 1: General Reactions of Amines with Carbon Dioxide

| Amine Class | Reaction under Humid Conditions | Moles of CO₂ per Mole of Amine (Theoretical) |

|---|---|---|

| Primary | Forms ammonium (B1175870) ions and bicarbonate | 1.0 |

| Secondary | Forms ammonium ions and bicarbonate | 1.0 |

This table summarizes the reaction stoichiometry under humid conditions, where water participates in the reaction to form bicarbonate, improving the theoretical capture efficiency. acs.org

The use of amine-based solvents is a promising method for CO₂ capture, though challenges such as high energy requirements for regeneration and solvent degradation remain. researchgate.netmdpi.com The specific structure of this compound, with its significant molecular weight and hydrophobic character from the octyl and benzyl groups, would influence its physical properties like viscosity, volatility, and CO₂ loading capacity, which are critical parameters for an effective solvent system. mdpi.com

Biocorrosion Inhibition Studies

Corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common mitigation strategy. Amines and their derivatives are effective corrosion inhibitors, particularly in acidic environments, because they can adsorb onto the metal surface. This adsorption is facilitated by the lone pair of electrons on the nitrogen atom, which can coordinate with vacant d-orbitals of the metal.

Studies on compounds with similar structural motifs, such as 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide, have demonstrated high inhibition efficiency for mild steel in hydrochloric acid. mdpi.com The inhibitor forms a protective film on the metal surface, blocking the active sites for corrosion. The effectiveness of this compound as a corrosion inhibitor would depend on its ability to adsorb strongly to a given metal surface. The benzyl group could enhance this adsorption through π-electron interactions, while the octyl group could form a dense hydrophobic layer that repels corrosive aqueous species.

Biochemical and Biological Activity Studies (Non-Human)

The benzylamine (B48309) scaffold is present in numerous molecules with demonstrated biological activity. This has led to investigations of various benzylamine derivatives for their potential roles in modulating biochemical pathways.

In vitro Enzyme Inhibition Studies

While there is no specific data on the enzyme inhibition activity of this compound, a wide range of structurally related N-benzylamine derivatives have been evaluated as potent inhibitors of various enzymes. The benzyl group is a common feature in many enzyme inhibitors, often interacting with hydrophobic pockets in the enzyme's active site.

Several studies highlight the potential of the N-benzylamine scaffold:

Cholinesterase and β-Secretase Inhibition: Derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones have been investigated as multi-target agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE-1). nih.gov

Deubiquitinase Inhibition: N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which has implications for cancer therapy. researchgate.net

Lipoxygenase (LOX) Inhibition: Certain N-benzyl-1,2,3-triazole derivatives have shown the ability to inhibit soybean LOX, an enzyme involved in inflammatory pathways. mdpi.com

α-Amylase Inhibition: 2-Aryl benzimidazoles, which can be considered structurally related to benzylamines, have been explored as α-amylase inhibitors for their potential in managing diabetes. researchgate.net

These examples underscore that the benzylamine moiety is a viable starting point for designing enzyme inhibitors. The specific activity of this compound would be determined by how its octyl and benzyl groups fit within the active site of a target enzyme.

Table 2: Examples of Enzyme Inhibition by Benzylamine-Related Compounds

| Compound Class | Target Enzyme(s) | Potential Application | Reference |

|---|---|---|---|

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | Acetylcholinesterase (AChE), β-Secretase (BACE-1) | Anti-Alzheimer's Agents | nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amine Derivatives | USP1/UAF1 Deubiquitinase | Anticancer Therapy | researchgate.net |

| N-Benzyl-1,2,3-triazole Derivatives | Soybean Lipoxygenase (LOX) | Anti-inflammatory Research | mdpi.com |

Antimicrobial Activity against Non-Human Pathogens (e.g., yeast, protozoa)

Comprehensive searches of available scientific literature and databases did not yield any specific studies or data regarding the antimicrobial activity of this compound against non-human pathogens such as yeast or protozoa. Consequently, there is no research to report on its efficacy, spectrum of activity, or mechanism of action against these types of microorganisms.

Interaction with Biochemical Pathways (e.g., amine oxidase substrates in animal models, excluding human implications)

Following an extensive review of scientific literature, no studies were identified that investigate the interaction of this compound with biochemical pathways in animal models. Specifically, there is no available research on its potential as a substrate for amine oxidases or its effects on other enzymatic processes in non-human subjects.

Future Research Directions

Development of More Sustainable Synthetic Routes

The future of synthesizing Benzyl(octan-2-yl)amine is intrinsically linked to the development of greener and more sustainable chemical processes. Current research in the broader field of secondary amine synthesis points towards several key areas of exploration that can be applied to this specific compound. A primary focus will be on the catalytic reductive amination of octan-2-one with benzylamine (B48309), a process that forms the core of its synthesis. pearson.comresearchgate.netfrontiersin.org

Future investigations are expected to concentrate on the use of heterogeneous catalysts, which offer significant advantages in terms of reusability and waste reduction. researchgate.net Materials such as copper-based catalysts are being explored for their ability to facilitate direct reductive amination under milder conditions, minimizing the need for harsh reagents and complex purification steps. researchgate.net Another promising approach is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in a process that generates water as the primary byproduct, representing a highly atom-economical route. lu.se Research into novel catalysts, including those based on non-noble metals like titanium hydroxide, could lead to more cost-effective and environmentally benign synthetic protocols. researchgate.net The development of solvent-free reaction conditions, as demonstrated in the amination of secondary benzylic alcohols, further underscores the commitment to environmentally friendly synthesis. tandfonline.com

| Synthetic Approach | Potential Catalyst | Key Advantages |

| Catalytic Reductive Amination | Heterogeneous Copper Catalysts | High conversion and selectivity, no additives, reduced waste. researchgate.net |

| Hydrogen Borrowing | Transition Metal Complexes | Atom-economical, water as a byproduct. lu.se |

| N-Alkylation with Alcohols | Titanium Hydroxide | Use of non-noble metals, high selectivity. researchgate.net |

| Direct Amination | Iron(III) Chloride | Solvent-free conditions, environmentally friendly. tandfonline.com |

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and designing new, more efficient ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate steps of N-alkylation and reductive amination reactions.

Kinetic studies, including reaction order and isotope effect measurements, can provide valuable information about the rate-determining steps and the nature of the active catalytic species. acs.org For instance, in iridium-catalyzed N-alkylation, it has been shown that the coordination of the imine intermediate to the metal center can be the rate-limiting step. acs.org Computational modeling, such as density functional theory (DFT) calculations, can complement experimental data by providing detailed energy profiles of reaction pathways and transition state structures. These insights can guide the rational design of catalysts with enhanced activity and selectivity. Mechanistic studies on the role of additives and the influence of solvent on reaction outcomes will also be critical for process optimization.

Exploration of Novel Derivatization Pathways

The development of new derivatization methods for this compound is essential for enhancing its analytical detection and for creating new molecular entities with unique properties. Derivatization is a key strategy in analytical chemistry to improve the chromatographic behavior and detection sensitivity of amines. libretexts.orgthermofisher.com

Future research is expected to focus on pre-column derivatization techniques for high-performance liquid chromatography (HPLC) analysis. thermofisher.comnih.gov The use of reagents like 2-naphthalenesulfonyl chloride (NSCl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) can introduce chromophoric or fluorophoric moieties, enabling highly sensitive UV or fluorescence detection. thermofisher.comnih.gov The exploration of multi-functional derivatization agents that can react with secondary amines to introduce specific functionalities will be a significant area of investigation. nih.gov This could lead to the development of novel probes for biological imaging or new building blocks for the synthesis of more complex molecules. Furthermore, derivatization can be employed to alter the physicochemical properties of this compound, potentially leading to new applications in materials science or as a chemical intermediate.

| Derivatizing Agent | Analytical Technique | Purpose |

| 2-Naphthalenesulfonyl chloride (NSCl) | HPLC-UV | Enhanced UV detection. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | Highly sensitive fluorescence detection. thermofisher.com |

| o-Phthalaldehyde (OPA) / FMOC-Cl | HPLC-Fluorescence | Sequential derivatization of primary and secondary amines. thermofisher.com |

| Multi-functional tagging reagents | LC-MS | Enhanced signal response and hydrophobicity for mass spectrometry. nih.gov |

Integration with Machine Learning and AI for Predictive Chemistry

The intersection of synthetic chemistry and artificial intelligence offers powerful new tools for accelerating the discovery and optimization of chemical reactions. nih.gov Machine learning (ML) and AI are poised to play a significant role in the future research and development of this compound.

Predictive models can be developed to forecast reaction outcomes, such as yield and selectivity, based on a variety of input parameters, including reactants, catalysts, solvents, and temperature. researchgate.netbeilstein-journals.org These models, trained on large datasets of chemical reactions, can significantly reduce the number of experiments required for process optimization, saving time and resources. beilstein-journals.org For instance, ML algorithms can be used to build regression models that predict the performance of different catalysts in the synthesis of secondary amines. researchgate.net Furthermore, AI can be employed in the de novo design of synthetic routes, suggesting novel and potentially more efficient pathways to this compound. The integration of high-throughput experimentation with ML-guided optimization can create a closed-loop system for the rapid development of highly efficient and sustainable synthetic processes. beilstein-journals.orgnih.gov

Expanded Scope of Non-Clinical Applications

While the clinical applications of this compound are outside the scope of this discussion, there is considerable potential for this compound in various non-clinical areas. Future research should explore its utility as a versatile chemical intermediate and building block in organic synthesis. chemicalbook.com

The unique combination of a benzylic group and a chiral octyl chain makes this compound a valuable precursor for the synthesis of more complex chiral molecules, which are of interest in agrochemicals and materials science. researchgate.net Its properties as a secondary amine also suggest potential applications as a catalyst or a ligand in organometallic chemistry. For example, related benzylamine derivatives have been investigated for their role in CO2 capture technologies. chemicalbook.com Further studies could explore the potential of this compound and its derivatives in areas such as corrosion inhibition, as additives in polymers, or as components in the formulation of specialty chemicals. The synthesis of novel derivatives with tailored properties will be a key driver for expanding its non-clinical application portfolio.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.